molecular formula C8H14O2 B1658492 trans-6-Methyl-4-heptenoic acid CAS No. 61229-07-0

trans-6-Methyl-4-heptenoic acid

Cat. No.: B1658492
CAS No.: 61229-07-0
M. Wt: 142.2 g/mol
InChI Key: XRWKLHBLBKWGDG-HWKANZROSA-N
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Description

Trans-6-Methyl-4-heptenoic acid: is a carboxylic acid with the molecular formula C8H14O2. It is a versatile compound used in various scientific research areas, including organic synthesis and pharmaceutical development. This compound is known for its perplexing properties, making it ideal for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-6-Methyl-4-heptenoic acid can be synthesized through various methods. One common approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this method are exceptionally mild and functional group tolerant, making it suitable for the preparation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques. For example, the preparation of 3,6-dimethyl-3-hydroxy-6-heptenoic acid, a related compound, involves the use of methyl bromoacetate, trimethyl borate, and zinc granules in tetrahydrofuran (THF) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Trans-6-Methyl-4-heptenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for the reduction of this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Trans-6-Methyl-4-heptenoic acid is widely used in various scientific research areas, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-6-Methyl-4-heptenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    6-Heptenoic acid: A straight-chain terminal alkenoic acid with similar structural features.

    Methyl (5E)-5-heptenoate: Another related compound used in organic synthesis.

Uniqueness: Trans-6-Methyl-4-heptenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various scientific research areas.

Properties

IUPAC Name

(E)-6-methylhept-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKLHBLBKWGDG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61229-07-0
Record name 4-Heptenoic acid, 6-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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